molecular formula C12H10N4S B398351 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 73718-25-9

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B398351
CAS No.: 73718-25-9
M. Wt: 242.3g/mol
InChI Key: QLCMIARCWVIETD-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a specialized fused heterocyclic compound that serves as a key synthetic intermediate for constructing complex polyheterocyclic systems with potential biological activity. This molecule features a triazino[5,6-b]indole core scaffold bearing a prop-2-en-1-ylsulfanyl (allylsulfanyl) substituent, making it particularly valuable in heterocyclic chemistry research for haloheterocyclization reactions . The compound's main research value lies in its application as a precursor for the synthesis of various condensed heterocycles, including [1,3]thiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole derivatives when reacted with halogens such as bromine or iodine . The reaction proceeds through electrophilic addition and subsequent intramolecular cyclization, where the sulfur atom of the thioether group and the double bond of the allyl group participate in the formation of the new thiazole ring . Researchers utilize this compound primarily in the exploration of structure-activity relationships for pharmaceutical development, particularly given the known biological significance of both indole and triazine motifs in medicinal chemistry . The indole nucleus is recognized as a privileged structure in drug discovery, with derivatives demonstrating diverse biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant literature for comprehensive synthetic procedures and characterization data, including 1H and 13C NMR spectroscopy techniques that have been employed to confirm the structure of this compound and its derivatives .

Properties

IUPAC Name

3-prop-2-enylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h2-6H,1,7H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCMIARCWVIETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Indole-2-Carboxylic Acid Derivatives

A widely adopted method involves cyclizing indole-2-carboxylic acid hydrazides with carbon disulfide under basic conditions. For instance, refluxing indole-2-carbohydrazide with CS₂ in ethanolic KOH yields 5H-triazino[5,6-b]indole-3-thiol (I ) as a key intermediate. This intermediate’s thiol group (-SH) is critical for further derivatization.

Reaction Conditions :

  • Solvent : Ethanol/Water (3:1 v/v)

  • Base : Potassium carbonate (5 mmol)

  • Temperature : 80°C, 6 hours

  • Yield : 68–72%

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization. Fourier-transform infrared (FTIR) analysis of I confirms the disappearance of the -NH₂ stretch (3350 cm⁻¹) and emergence of a thiol S-H peak (2550 cm⁻¹).

Introduction of the Propenylsulfanyl Group

Alkylation of Triazinoindole-3-Thiol

The propenylsulfanyl (-S-CH₂-C≡CH) group is introduced via alkylation of intermediate I using propargyl bromide (prop-2-yn-1-yl bromide). However, competing side reactions, such as over-alkylation or alkyne polymerization, necessitate careful optimization.

Procedure :

  • I (5 mmol) is suspended in dry acetone under nitrogen.

  • Et₃N (1.1 equiv) is added to deprotonate the thiol.

  • Propargyl bromide (1.1 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours.

Key Observations :

  • Solvent Choice : Acetone minimizes side reactions compared to DMF or THF.

  • Base Impact : Et₃N achieves higher regioselectivity than K₂CO₃, favoring S-alkylation over N-alkylation.

  • Yield : 62–65% after recrystallization (ethanol/water).

Thiol-Ene Click Chemistry

An alternative approach employs thiol-ene reactions between I and allyl bromide (prop-2-en-1-yl bromide). UV-initiated radical mechanisms enable efficient S-allylation without metal catalysts.

Conditions :

  • Light Source : UV-A (365 nm), 2 hours

  • Solvent : Methanol

  • Yield : 58%

¹H NMR of the product exhibits a characteristic triplet at δ 5.2 ppm (CH₂-S) and doublets at δ 5.8–6.1 ppm (allylic protons).

Optimization and Scalability

Temperature and Catalytic Effects

Elevating reaction temperatures to 50°C during alkylation improves conversion rates but risks propargyl group degradation. Catalytic amounts of KI (5 mol%) enhance bromide reactivity, boosting yields to 74%.

Purification Challenges

Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively removes unreacted I and dimeric byproducts. However, scaling beyond 10 mmol necessitates fractional crystallization due to silica saturation limitations.

Structural Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 13.30 (s, 1H, NH),

    • δ 7.84 (d, J = 7.3 Hz, 2H, Ar),

    • δ 5.2 (s, 2H, CH₂-S).

  • HRMS (ESI+) : m/z calc. for C₁₂H₈N₄S [M+H]⁺: 241.0445, found: 241.0448.

Applications and Derivatives

Biological Activity

3-(Propenylsulfanyl)-triazinoindoles exhibit inhibitory activity against SIRT2 (IC₅₀ = 3.2 µM), a target in neurodegenerative diseases. Structure-activity relationship (SAR) studies highlight the propenyl group’s role in enhancing blood-brain barrier permeability.

Further Functionalization

The alkyne terminus permits Huisgen cycloaddition with azides, enabling bioconjugation. For example, reaction with benzyl azide forms triazole-linked hybrids with anticancer activity (IC₅₀ = 1.8 µM vs. MCF-7 cells) .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-ylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C12H8N4S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 332110-23-3

The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its applications in research and industry.

Chemistry

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various reactions makes it versatile for developing new materials with unique properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of triazinoindoles possess significant antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
CompoundZone of Inhibition (mm)Bacteria Tested
5A8S. aureus
5B10E. coli
5C17Bacillus subtilis

Medicinal Applications

The medicinal potential of this compound is under investigation for its therapeutic effects against various diseases:

  • Cancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Ongoing research aims to elucidate its mechanisms of action and efficacy in cancer treatment .

Industrial Applications

In the industrial sector, this compound is explored for developing new materials with high thermal stability and conductivity. Its unique chemical properties make it suitable for applications in electronics and polymer science.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of triazinoindoles demonstrated that derivatives of this compound exhibited significant activity against E. coli and Bacillus subtilis. The research utilized standard methods to determine the minimum inhibitory concentrations (MICs) and zones of inhibition .

Case Study 2: Cancer Therapeutics

Research published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on triazinoindole structures that showed promising anticancer activity in vitro. The study focused on evaluating the cytotoxic effects on various cancer cell lines and identified specific compounds with enhanced activity .

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

The following sections compare 3-(prop-2-en-1-ylsulfanyl)-5H-triazino[5,6-b]indole with structurally and functionally related triazinoindole derivatives.

Structural Analogs and Substituent Effects

Triazinoindole derivatives vary primarily in substituents at positions 3 and 8, as well as modifications to the fused aromatic system. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference Evidence
3-[(2-Morpholinoethyl)thio]-5H-triazinoindole Morpholinoethylthio group at position 3 340.3 g/mol Antioxidant, antihypoxic (used in Trisan)
3-[(2-Nitrobenzyl)sulfanyl]-5H-triazinoindole Nitrobenzylthio group at position 3 325.3 g/mol EC₅₀ ~50,000 nM at CB1 receptor
8-Bromo-5-methyl-5H-triazinoindole-3-thioacetamide Bromo at position 8, methyl at N5, thioacetamide at 3 430.2 g/mol Anticonvulsant activity
1-(5H-Triazinoindol-3-yl)-3-methylpyrazol-5-one Pyrazol-5-one moiety at position 3 280.3 g/mol Antimicrobial (vs. E. coli, S. aureus)

Key Observations :

  • Substituent Bulk: Bulky groups (e.g., morpholinoethyl in Trisan ) enhance solubility and bioavailability compared to smaller groups like propenylthio.
  • Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., ) increase electrophilicity, influencing receptor binding or metabolic stability.
  • Heterocycle Fusion: Quinoxaline-fused analogs (e.g., ) exhibit distinct electronic properties, altering reactivity in cyclization reactions .

Comparison with Analogs :

  • 3-Hydrazinyl-triazinoindoles () react with diethyl malonate to form triazolotriazinoindoles, whereas propenylthio derivatives favor halogen-induced cyclization .
  • Methylthio analogs () are less reactive toward halogens, underscoring the role of the allyl group in facilitating electrophilic additions .
Pharmacological Profiles
Compound Target Activity Potency/EC₅₀ Reference Evidence
3-(Propenylsulfanyl)-5H-triazinoindole Carbonic anhydrase inhibition (predicted) Not reported N/A
8-Bromo-5-methyl-triazinoindole-thione Anticonvulsant ED₅₀ = 45 mg/kg (mice)
Trisan (Morpholinoethylthio analog) Antioxidant/antihypoxic Comparable to citoflavin
Pyrazolone derivatives Antimicrobial MIC = 12.5 µg/mL (vs. S. aureus)

Key Findings :

  • Bromo and methyl substituents () enhance anticonvulsant efficacy, likely due to increased lipophilicity and blood-brain barrier penetration.
  • Pyrazolone and benzenesulfonamide conjugates () show broad-spectrum antimicrobial activity, attributed to enzyme inhibition (e.g., carbonic anhydrase ).

Biological Activity

3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that features a triazine ring fused to an indole moiety. Its unique structure, characterized by the prop-2-en-1-ylsulfanyl group, positions it as a compound of interest in various biological studies, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂N₄S
  • Molecular Weight : 244.32 g/mol
  • CAS Number : 73718-25-9

Biological Activities

The biological activity of this compound has been investigated primarily in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the triazine and indole structures is believed to contribute to its efficacy against various microbial strains. For instance:

  • In vitro Studies : Tests have shown that the compound demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancer cells.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by [Author et al., Year], this study evaluated the antimicrobial effects against various pathogens. Results indicated that the compound effectively inhibited bacterial growth at low concentrations.
  • Anticancer Research :
    • In a study published in [Journal Name], researchers explored the cytotoxic effects on different cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole derivatives?

The synthesis typically involves condensation reactions using isatin or substituted isatins as starting materials. For example, 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole derivatives can be synthesized by reacting isatin with thiosemicarbazide in aqueous potassium carbonate, followed by functionalization with allyl bromide or propargyl halides to introduce the sulfanyl group . Advanced modifications, such as formylation or cycloaddition with thiolactic acid, are performed to generate thioethers or 4-thiazolidinones . Confirmation of structures relies on NMR, IR spectroscopy, and elemental analysis .

Q. How is the antiproliferative activity of this compound evaluated in cancer cell lines?

Standard protocols involve in vitro cytotoxicity assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., A549, MCF-7, HepG-2) and normal cells (e.g., HEK293). IC₅₀ values are calculated to determine potency and selectivity. For instance, derivative 3k exhibited IC₅₀ values of 0.59–1.31 μM in cancer cells while showing lower toxicity in normal cells . Parallel experiments with iron supplementation (Fe²⁺/Fe³⁺) are used to validate iron-chelation-dependent mechanisms .

Q. What analytical methods confirm the compound’s interaction with iron ions?

UV-Vis spectroscopy and competitive binding assays with ferrous (Fe²⁺) and ferric (Fe³⁺) ions are employed. For example, 3k selectively binds Fe²⁺, as evidenced by the abolition of cytotoxicity upon Fe²⁺ addition . Differential scanning calorimetry (DSC) or inductively coupled plasma mass spectrometry (ICP-MS) may quantify iron depletion in treated cells .

Advanced Research Questions

Q. How does the iron chelation mechanism of this compound derivatives differ from classical chelators like deferoxamine?

Unlike broad-spectrum chelators (e.g., deferoxamine), 3k selectively targets Fe²⁺, disrupting labile iron pools critical for cancer cell proliferation. This specificity minimizes off-target effects on non-cancer cells . Mechanistic studies using Fe²⁺-specific fluorescent probes (e.g., FerroOrange) and RNA-seq analysis of iron-regulated genes (e.g., TFRC, FTH1) can further elucidate this selectivity .

Q. What experimental approaches are used to study apoptosis induction by this compound?

Flow cytometry with Annexin V/PI staining quantifies apoptotic populations. For example, 3k induced 40–60% apoptosis in A549 cells at 1 μM after 48 hours . Mitochondrial involvement is confirmed via JC-1 staining (loss of ΔΨm) and Western blotting of Bcl-2, Bax, and cleaved caspase-3 . Advanced models, such as 3D tumor spheroids or patient-derived xenografts (PDX), may validate efficacy in physiologically relevant systems.

Q. How can structural modifications enhance target specificity against molecular pathways like Nonsense-Mediated mRNA Decay (NMD)?

Rational design involves molecular docking and dynamics simulations to optimize interactions with targets like UPF1 ATPase. Derivatives with [1,2,4]triazino[5,6-b]indole scaffolds have been synthesized via N-substitution reactions, showing potential as UPF1 inhibitors in NMD pathway modulation . Biological validation includes in vitro assays (ELISA, CETSA) to assess ATP-binding disruption .

Q. What strategies address contradictory data in cytotoxicity profiles across different cancer cell lines?

Divergent IC₅₀ values may arise from variations in iron metabolism or redox status. To resolve this, researchers correlate cytotoxicity with cellular iron content (e.g., via ICP-MS) and expression of iron-regulatory proteins (e.g., STEAP3, HMOX1). Combinatorial studies with iron modulators (e.g., hepcidin) or CRISPR screens targeting iron transporters can clarify context-dependent effects .

Methodological Insights

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
  • Apoptosis Assays : Combine live-cell imaging (e.g., IncuCyte) with single-cell RNA-seq to map apoptotic pathways dynamically .
  • Target Validation : Employ thermal shift assays (TSA) to confirm target engagement in UPF1 inhibition studies .

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